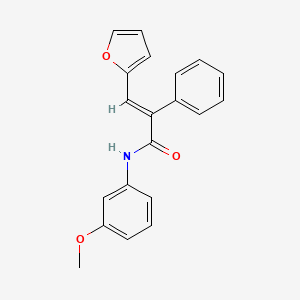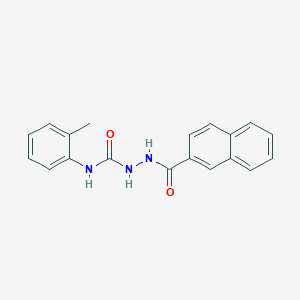![molecular formula C26H34N2O3 B4986265 4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(3-phenylpropyl)piperidine](/img/structure/B4986265.png)
4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(3-phenylpropyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(3-phenylpropyl)piperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPP or MPP+ and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of MPP involves the selective uptake of the compound by dopaminergic neurons through the dopamine transporter. Once inside the neuron, MPP is oxidized by monoamine oxidase B (MAO-B) to form MPP+, which is highly toxic to the neuron. MPP+ then selectively accumulates in the mitochondria of dopaminergic neurons, where it disrupts the electron transport chain and leads to the generation of reactive oxygen species (ROS). This ultimately results in the death of the neuron.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPP are primarily related to its selective destruction of dopaminergic neurons. This leads to a decrease in dopamine levels in the brain, which can result in a range of symptoms such as tremors, rigidity, and bradykinesia. Additionally, the generation of ROS by MPP+ can lead to oxidative stress and damage to cellular components such as DNA, proteins, and lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPP in laboratory experiments is its selectivity for dopaminergic neurons. This allows researchers to study the mechanisms of Parkinson's disease in a controlled and reproducible manner. Additionally, the ability of MPP to selectively destroy dopaminergic neurons has made it a valuable tool for developing new treatments for Parkinson's disease.
However, there are also some limitations to using MPP in laboratory experiments. One of the main limitations is the toxicity of the compound, which can make it difficult to work with and require careful handling. Additionally, the selectivity of MPP for dopaminergic neurons means that it may not be useful for studying other neurological conditions that do not involve these neurons.
Direcciones Futuras
There are several future directions for research on MPP. One area of research is the development of new treatments for Parkinson's disease that target the mechanisms of MPP toxicity. Another area of research is the use of MPP as a tool for studying other neurological conditions that involve dopaminergic neurons. Additionally, there is ongoing research into the synthesis of new compounds that are structurally similar to MPP but may have improved selectivity and toxicity profiles.
Métodos De Síntesis
The synthesis of MPP involves the reaction of 1-(3-phenylpropyl)piperidine with 5-methoxy-2-(1-pyrrolidinylcarbonyl)phenol. This reaction is typically carried out in the presence of a catalyst such as palladium on carbon and requires careful control of reaction conditions such as temperature and pressure. The resulting product is then purified through a series of chromatography steps to obtain pure MPP.
Aplicaciones Científicas De Investigación
MPP has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease. It has been shown to selectively destroy dopaminergic neurons, which are responsible for the production of dopamine in the brain. This selective destruction of dopaminergic neurons has made MPP a valuable tool for studying the mechanisms of Parkinson's disease and for developing new treatments for this debilitating condition.
Propiedades
IUPAC Name |
[4-methoxy-2-[1-(3-phenylpropyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O3/c1-30-23-11-12-24(26(29)28-16-5-6-17-28)25(20-23)31-22-13-18-27(19-14-22)15-7-10-21-8-3-2-4-9-21/h2-4,8-9,11-12,20,22H,5-7,10,13-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBALJUUPFKCNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCCC2)OC3CCN(CC3)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(aminocarbonyl)phenyl]-4-fluorobenzamide](/img/structure/B4986185.png)
![1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4986203.png)

![5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4986222.png)
![N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4986229.png)
![N-[4-(aminosulfonyl)phenyl]-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide](/img/structure/B4986243.png)

![2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B4986249.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4986271.png)
![1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide](/img/structure/B4986278.png)
![5-(2-chlorobenzylidene)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4986286.png)
![3-benzyl-2-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4986290.png)
